molecular formula C4H2ClN3S B2507825 2-Amino-4-chlorothiazole-5-carbonitrile CAS No. 136195-53-4

2-Amino-4-chlorothiazole-5-carbonitrile

Cat. No.: B2507825
CAS No.: 136195-53-4
M. Wt: 159.59
InChI Key: RPZOZNMZMQMLMY-UHFFFAOYSA-N
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Description

2-Amino-4-chlorothiazole-5-carbonitrile is an organic compound with the molecular formula C4H2ClN3S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

It’s known that 2-aminothiazole derivatives, a class to which this compound belongs, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

2-aminothiazole derivatives are known to exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that these compounds may interact with their targets to inhibit their function, thereby preventing the proliferation of cancer cells.

Biochemical Pathways

Given the broad pharmacological spectrum of 2-aminothiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways involved in cell proliferation and survival.

Result of Action

As a derivative of 2-aminothiazole, it’s known to exhibit potent and selective inhibitory activity against various human cancerous cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chlorothiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-4-chlorothiazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

2-Amino-4-chlorothiazole+Cyanogen bromideThis compound+HBr\text{2-Amino-4-chlorothiazole} + \text{Cyanogen bromide} \rightarrow \text{this compound} + \text{HBr} 2-Amino-4-chlorothiazole+Cyanogen bromide→this compound+HBr

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chlorothiazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 2-amino-4-substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines from the nitrile group.

Scientific Research Applications

2-Amino-4-chlorothiazole-5-carbonitrile has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorothiazole: Lacks the nitrile group, which may affect its reactivity and applications.

    2-Amino-5-chlorothiazole: Positional isomer with different chemical properties and reactivity.

    4-Amino-2-chlorothiazole-5-carbonitrile: Another positional isomer with distinct reactivity.

Uniqueness

2-Amino-4-chlorothiazole-5-carbonitrile is unique due to the presence of both the amino and nitrile groups, which confer specific reactivity patterns and potential for diverse chemical transformations

Properties

IUPAC Name

2-amino-4-chloro-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3S/c5-3-2(1-6)9-4(7)8-3/h(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZOZNMZMQMLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(S1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136195-53-4
Record name 2-amino-4-chloro-1,3-thiazole-5-carbonitrile
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